Mavacamten-d1

Description

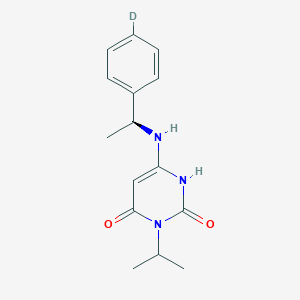

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

274.34 g/mol |

IUPAC Name |

6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D |

InChI Key |

RLCLASQCAPXVLM-LLHBVIDLSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Mavacamten-d1: A Technical Guide for its Application in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM). It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the probability of cross-bridge formation. This mechanism addresses the underlying hypercontractility characteristic of HCM.

In the realm of drug development and clinical research, accurate quantification of a drug in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and instrument response. Mavacamten-d1, a deuterated analog of Mavacamten, serves this critical role in research settings. This technical guide provides an in-depth overview of the application of this compound in the bioanalysis of Mavacamten.

The Role of this compound as an Internal Standard

This compound is a stable isotope-labeled version of Mavacamten where one hydrogen atom has been replaced by a deuterium (B1214612) atom. This subtle change in mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity ensures that this compound behaves like Mavacamten during sample extraction, chromatography, and ionization, making it an ideal internal standard.

The primary use of this compound is to improve the accuracy and precision of Mavacamten quantification in biological samples such as plasma. By adding a known amount of this compound to each sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. The ratio of the analytical signal of Mavacamten to that of this compound is then used to determine the concentration of Mavacamten in the original sample, effectively normalizing for experimental variations.

Experimental Protocols

A validated bioanalytical method using LC-MS/MS is essential for the reliable quantification of Mavacamten in research studies. The following provides a detailed methodology based on established protocols for small molecule quantification.

Sample Preparation

A common and efficient method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

-

Aliquoting : Aliquot 50 µL of the biological matrix (e.g., human K2EDTA plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a small volume of a known concentration of this compound solution in an organic solvent (e.g., methanol (B129727) or acetonitrile) to each sample.

-

Protein Precipitation : Add a larger volume of cold organic solvent, such as acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio to the sample volume), to precipitate the plasma proteins.

-

Vortexing and Centrifugation : Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant, which contains Mavacamten and this compound, to a new tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation of Mavacamten and this compound from other endogenous plasma components is typically achieved using reverse-phase liquid chromatography. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

| Parameter | Typical Value |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system. |

| Column | A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Gradient | A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Mavacamten, and then re-equilibrating the column. |

| Injection Volume | 5 - 10 µL. |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

Quantitative Data

The following tables summarize the key quantitative parameters for a validated bioanalytical method for Mavacamten using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Mavacamten and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Mavacamten | 274.2 | 128.1 | Positive |

| This compound | 275.2 | 128.1 | Positive |

Note: The precursor ion for this compound is shifted by +1 Da due to the deuterium label. The product ion is expected to be the same if the deuterium is not on the fragmented portion of the molecule.

Table 2: Performance Characteristics of a Typical Bioanalytical Method

| Parameter | Typical Value |

| Linear Range | 0.2 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤15% (≤20% at LLOQ) |

| Matrix | Human Plasma (K2EDTA) |

Signaling Pathway Context

While this compound is primarily a bioanalytical tool, its use is intrinsically linked to the study of Mavacamten's mechanism of action. Mavacamten targets the cardiac sarcomere, the fundamental contractile unit of heart muscle cells.

Conclusion

This compound is an indispensable tool in the research and development of Mavacamten. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists to effectively utilize this compound in their work, ultimately contributing to a deeper understanding of Mavacamten's clinical pharmacology and its therapeutic application.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Mavacamten-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Mavacamten-d1. Mavacamten is a first-in-class cardiac myosin inhibitor, and its deuterated analogue, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. This document details the synthetic pathways, experimental protocols, and quantitative data for the preparation of this isotopically labeled compound.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically named 6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione, involves a convergent synthetic approach. This strategy hinges on the preparation of two key intermediates: the pyrimidinedione core, 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione , and the isotopically labeled side chain, (S)-1-(4-deuteriophenyl)ethanamine . These intermediates are then coupled in the final step to yield the target molecule.

The isotopic label (deuterium) is introduced into the aromatic ring of the phenylethylamine side chain. This is strategically important as it allows for the tracking of the molecule in biological systems without significantly altering its pharmacological properties.

Synthesis of Intermediates

Preparation of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (Intermediate 1)

The synthesis of the pyrimidinedione core is a crucial step in the overall process.

Experimental Protocol:

A detailed experimental protocol for a similar, methylated analogue provides a strong basis for the synthesis of the non-methylated intermediate required for Mavacamten.[1][2] The synthesis of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione can be achieved starting from 6-hydroxy-3-isopropylpyrimidine-2,4(1H,3H)-dione.

In a round-bottom flask, 6-hydroxy-3-isopropylpyrimidine-2,4(1H,3H)-dione is suspended in a suitable solvent such as acetonitrile. The mixture is cooled to 0°C, and phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is filtered, washed with water, and dried to afford 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-hydroxy-3-isopropylpyrimidine-2,4(1H,3H)-dione | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | Reflux | |

| Purity (typical) | >97% |

Preparation of (S)-1-(4-deuteriophenyl)ethanamine (Intermediate 2)

The introduction of the deuterium (B1214612) label is accomplished during the synthesis of the chiral amine side chain. A plausible route involves the preparation of 4-deuterioacetophenone followed by asymmetric amination.

Step 1: Synthesis of 4-deuterioacetophenone

The synthesis of 4-deuterioacetophenone can be achieved through various deuteration methods of acetophenone (B1666503). One common approach is the use of a Friedel-Crafts acylation of deuterated benzene. Alternatively, direct H/D exchange on acetophenone can be employed, though regioselectivity can be a challenge. For specific para-deuteration, a route starting from a para-substituted precursor that can be converted to deuterium is often preferred.

Step 2: Asymmetric Synthesis of (S)-1-(4-deuteriophenyl)ethanamine

The asymmetric synthesis of the deuterated amine can be achieved through several methods, including catalytic asymmetric hydrogenation of the corresponding imine or reductive amination of 4-deuterioacetophenone. A patent for a similar, non-deuterated compound outlines a process involving the formation of a Schiff base with a chiral auxiliary, followed by diastereoselective reduction and subsequent removal of the auxiliary. Another approach is the catalytic reduction of the oxime of 4-deuterioacetophenone.

Experimental Protocol (Illustrative):

-

Imine Formation: 4-deuterioacetophenone is reacted with a chiral amine, such as (S)-α-methylbenzylamine, in a suitable solvent like toluene (B28343) with an acid catalyst (e.g., p-toluenesulfonic acid) under Dean-Stark conditions to remove water and drive the reaction to completion.

-

Diastereoselective Reduction: The resulting chiral imine is then reduced. This can be achieved using a variety of reducing agents, for example, catalytic hydrogenation over Palladium on carbon (Pd/C).

-

Chiral Auxiliary Removal: The chiral auxiliary is cleaved, often by hydrogenolysis, to yield the desired (S)-1-(4-deuteriophenyl)ethanamine.

-

Purification: The final product is purified by distillation or chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 4-deuterioacetophenone |

| Chiral Auxiliary | (S)-α-methylbenzylamine |

| Reducing Agent | H₂, Pd/C |

| Isotopic Purity | >98% D |

| Enantiomeric Excess | >99% ee |

Final Synthesis of this compound

The final step in the synthesis is the coupling of the two key intermediates.

Experimental Protocol:

A procedure adapted from the synthesis of similar pyrimidinedione derivatives can be employed. In a flame-dried round-bottom flask, 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (Intermediate 1) and (S)-1-(4-deuteriophenyl)ethanamine (Intermediate 2) are dissolved in a high-boiling polar solvent such as 1,4-dioxane (B91453) or n-butanol. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction. The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Intermediate 1 | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | |

| Intermediate 2 | (S)-1-(4-deuteriophenyl)ethanamine | |

| Solvent | 1,4-Dioxane or n-Butanol | |

| Base | Diisopropylethylamine (DIPEA) | |

| Reaction Temperature | Reflux | |

| Yield (typical) | 80-90% | |

| Final Purity | >98% | |

| Isotopic Enrichment | >98% D |

Visualizing the Synthesis and Workflow

Overall Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

Mavacamten-d1 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a representative Certificate of Analysis (CoA) for Mavacamten-d1. It is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this isotopically labeled compound. This document outlines the key analytical tests performed, summarizes typical quantitative data, and provides detailed experimental methodologies for the cited experiments.

Introduction to this compound

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads that can enter the power-generating state, thereby decreasing the excessive contractility of the heart muscle.[1] this compound is a deuterated analog of Mavacamten. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, provides a higher mass, which is useful in various analytical applications, particularly as an internal standard in pharmacokinetic (PK) and metabolic studies. The use of a deuterated internal standard allows for more accurate quantification of the parent drug in biological matrices by liquid chromatography-mass spectrometry (LC-MS).

Representative Certificate of Analysis

A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: Identification and General Properties

| Test | Specification | Result |

| Product Name | This compound | Conforms |

| CAS Number | 2453251-02-8 | Conforms |

| Molecular Formula | C₁₅H₁₈DN₃O₂ | Conforms |

| Molecular Weight | 274.34 g/mol | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Chiral Purity ( enantiomeric excess) | Chiral HPLC | ≥ 99.0% e.e. | 99.8% e.e. |

| Isotopic Purity (d1) | LC-MS/MS | Report Value | 98.5% |

| Isotopic Enrichment | ¹H NMR / ²H NMR | ≥ 98 atom % D | 99.2 atom % D |

| Residual Solvents | GC-HS | As per ICH Q3C | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any process-related impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection wavelength: 254 nm

-

Gradient elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To separate and quantify the (S)-enantiomer (this compound) from its (R)-enantiomer to determine the enantiomeric excess.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (ACS grade)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of n-Hexane and Ethanol in a suitable ratio (e.g., 80:20 v/v) with a small amount of TFA (e.g., 0.1%).

-

-

Sample Preparation:

-

Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

-

Chromatographic Conditions:

-

Flow rate: 0.8 mL/min

-

Injection volume: 5 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 254 nm

-

Isocratic elution

-

-

Data Analysis:

-

Identify and integrate the peak areas for both the (S)- and (R)-enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Objective: To determine the isotopic distribution and confirm the presence and relative abundance of the d1 species of Mavacamten.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Electrospray ionization (ESI) source

-

HPLC system as described in section 3.1

Procedure:

-

LC Conditions:

-

Use the same HPLC method as described for chemical purity analysis to separate this compound from any potential interferences.

-

-

MS/MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Scan type: Full scan or Selected Ion Monitoring (SIM) to detect the molecular ions of Mavacamten (d0) and this compound.

-

Optimize MS parameters (e.g., capillary voltage, cone voltage, source temperature) for Mavacamten.

-

-

Data Analysis:

-

Extract the ion chromatograms for the m/z corresponding to the protonated molecules of Mavacamten (d0) and this compound ([M+H]⁺).

-

Calculate the isotopic purity by determining the ratio of the peak area of the d1 species to the sum of the peak areas of all detected isotopic species (d0, d1, etc.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Objective: To determine the atom percent of deuterium at the specified labeled position.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard (optional, for quantitative NMR)

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The signal corresponding to the proton at the deuterated position will have a significantly reduced intensity compared to the corresponding signal in the non-deuterated Mavacamten spectrum.

-

Integrate the residual proton signal at the labeled position and compare it to the integral of a non-deuterated proton signal in the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal will be observed at the chemical shift corresponding to the deuterated position.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by comparing the integral of the residual proton signal (in ¹H NMR) to the integral of a fully protonated signal in the molecule. The enrichment is calculated as [1 - (Integral of residual proton / Integral of reference proton)] x 100.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Mavacamten and a typical experimental workflow for its analysis.

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Caption: A typical experimental workflow for the analysis of this compound.

References

Mavacamten-d1: A Technical Deep Dive into its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, allosteric and reversible inhibitor of cardiac myosin ATPase, approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Its deuterated analog, Mavacamten-d1, serves as a valuable tool in pharmacokinetic studies, enabling precise quantification in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physicochemical Properties

The incorporation of a single deuterium (B1214612) atom into the Mavacamten structure results in a molecule with a slightly higher molecular weight but with chemical properties that are largely indistinguishable from the parent compound. The following table summarizes the key physicochemical properties of this compound. Where experimental data for the deuterated form is unavailable, data for the non-deuterated Mavacamten is provided as a close approximation, given that the isotopic substitution has a negligible effect on these bulk properties.

| Property | Value | Reference |

| Chemical Name | 6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | [1] |

| Molecular Formula | C₁₅H₁₈DN₃O₂ | [1] |

| Molecular Weight | 274.34 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | Form I: ~224.5 °C, Form II: ~238 °C, Form V: ~240 °C (for Mavacamten) | [3] |

| Boiling Point | Data not available (likely decomposes before boiling) | |

| Solubility (for Mavacamten) | Soluble in DMSO | |

| XLogP3-AA | 2.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated starting material followed by coupling to the pyrimidinedione core. The following is a plausible synthetic route based on general methods for the synthesis of Mavacamten and deuterated N-heterocycles.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation of (S)-1-(4-deuteriophenyl)ethan-1-amine: A common route to introduce deuterium at the desired position is through the reduction of a corresponding precursor. For instance, 4-bromophenylacetonitrile (B126402) can be subjected to a Grignard reaction with a deuterated methylating agent (e.g., CD₃MgI) followed by reduction of the nitrile to the amine. Stereoselective reduction or chiral resolution would be necessary to obtain the desired (S)-enantiomer.

-

Synthesis of the Pyrimidinedione Intermediate: The pyrimidinedione core can be synthesized from commercially available starting materials. A common method involves the condensation of an appropriately substituted urea (B33335) with a malonic acid derivative.

-

Coupling Reaction: The deuterated amine is then coupled with a suitable pyrimidinedione intermediate, typically a halogenated or otherwise activated derivative, via a nucleophilic aromatic substitution reaction.

-

Purification: The crude this compound is purified to a high degree of chemical and isotopic purity. This is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol, methanol (B129727), or chloroform) or by column chromatography on silica (B1680970) gel.

Analytical Methods

a) Purity and Structural Confirmation: NMR and Mass Spectrometry

The identity and purity of the synthesized this compound are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow for this compound

Caption: Workflow for the analytical characterization of this compound.

Methodology:

-

NMR Spectroscopy:

-

¹H NMR: Confirms the overall structure of the molecule. The integration of the aromatic signals will be reduced due to the presence of deuterium.

-

¹³C NMR: Provides information on the carbon skeleton.

-

²H NMR: Directly observes the deuterium signal, confirming its presence and location in the molecule.

-

-

Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is monitored to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern for structural confirmation.

-

b) Determination of Biological Activity: IC₅₀ Assay

The inhibitory activity of this compound on cardiac myosin ATPase can be determined using an in vitro assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify its potency.

Methodology:

-

Preparation of Reagents: A purified preparation of cardiac myosin is required. ATP and a phosphate (B84403) detection reagent are also necessary.

-

Assay Procedure: The assay is typically performed in a microplate format. A fixed concentration of cardiac myosin is incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP.

-

Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric or fluorescent method.

-

Data Analysis: The rate of ATP hydrolysis at each this compound concentration is determined. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Cardiac Myosin Inhibition

Mavacamten acts as a selective allosteric inhibitor of β-cardiac myosin heavy chain ATPase. It stabilizes the auto-inhibited, "super-relaxed" state of the myosin head, reducing the number of myosin heads available to interact with actin. This leads to a decrease in the number of actin-myosin cross-bridges, thereby reducing cardiac muscle hypercontractility.

Signaling Pathway of Mavacamten's Action

Caption: The signaling pathway illustrating Mavacamten's inhibitory effect on cardiac myosin.

This inhibitory action on the fundamental contractile unit of the cardiomyocyte leads to a reduction in excessive cardiac contractility, a hallmark of hypertrophic cardiomyopathy. This ultimately results in a decrease in left ventricular outflow tract obstruction and an improvement in cardiac filling and overall function.

Conclusion

This compound is an essential tool for the clinical development and post-marketing studies of Mavacamten. Its synthesis and analysis require specialized techniques to ensure high isotopic and chemical purity. A thorough understanding of its physicochemical properties and mechanism of action is crucial for its effective application in research and drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals working with this important molecule.

References

- 1. This compound | C15H19N3O2 | CID 151733782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mavacamten (SAR-439152; MYK-461) | myosin inhibitor | CAS 1642288-47-8 | modulator of cardiac myosin| Buy Mavacamten (SAR439152; MYK461) from Supplier InvivoChem [invivochem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Mavacamten-d1 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Mavacamten-d1 when utilized as an internal standard in the bioanalytical quantification of Mavacamten. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and quantitative performance data essential for researchers, scientists, and drug development professionals.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise results. This compound, a deuterated analog of Mavacamten, serves as an ideal SIL internal standard.

The fundamental principle behind its mechanism of action as an internal standard lies in its near-identical physicochemical properties to the analyte, Mavacamten. This compound and Mavacamten exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, this compound has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any variability introduced during the analytical workflow can be effectively normalized. This includes inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. The ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby correcting for these potential sources of error and ensuring the reliability of the final concentration measurement.

Experimental Protocols for Mavacamten Quantification

The following sections detail a typical experimental protocol for the quantification of Mavacamten in human plasma using this compound as an internal standard, based on validated LC-MS/MS methods.

Sample Preparation

A common approach for extracting Mavacamten and this compound from plasma is a combination of protein precipitation and liquid-liquid extraction.

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

Mavacamten and this compound reference standards

-

Acetonitrile (B52724) (ACN)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 ACN:Water)

Procedure:

-

To a 50 µL aliquot of plasma sample, calibrator, or quality control, add the internal standard working solution (this compound).

-

Vortex mix the samples.

-

Add a protein precipitation agent, such as acetonitrile, and vortex to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as MTBE.

-

Vortex mix and then centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the analyte and internal standard to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the reconstitution solution.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Column: A C18 reverse-phase column is typically used for the separation of Mavacamten and this compound. Mobile Phase A: Water with an additive such as 0.1% formic acid to improve peak shape and ionization. Mobile Phase B: An organic solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid. Gradient: A gradient elution is employed to separate the analytes from endogenous plasma components. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased over the course of the analytical run. Flow Rate: A typical flow rate is in the range of 0.4-0.6 mL/min. Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of Mavacamten and this compound. Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both Mavacamten and this compound. This provides high selectivity and sensitivity for the detection and quantification of the analytes.

-

MRM Transition for Mavacamten: The specific m/z (mass-to-charge ratio) of the precursor ion and product ion for Mavacamten are selected.

-

MRM Transition for this compound: The m/z of the precursor and product ions for this compound are selected, which will be higher than that of Mavacamten due to the presence of deuterium atoms.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Mavacamten in human plasma using this compound as an internal standard.[1]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Concentration Range | 0.2 - 200 ng/mL |

| Regression Model | Linear |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.2 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 0.6 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Mid QC | 75 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| High QC | 150 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Factor |

| Mavacamten | Consistent and reproducible | Close to 1 |

| This compound | Consistent and reproducible | Close to 1 |

Recovery is assessed by comparing the analyte response in extracted samples to the response in post-extraction spiked samples. Matrix factor is evaluated by comparing the analyte response in post-extraction spiked samples to the response in neat solutions.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Logical flow of using this compound as an internal standard.

Caption: Experimental workflow for sample preparation.

Caption: How this compound corrects for analytical variability.

References

A Technical Guide to Mavacamten-d1 for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mavacamten-d1, a deuterated analog of the cardiac myosin inhibitor Mavacamten, for its application in preclinical research. This document details commercially available sources, key experimental protocols, and the underlying signaling pathways, offering a valuable resource for investigators in cardiovascular drug discovery and development.

Commercial Suppliers of this compound

For researchers seeking to procure this compound for laboratory use, several commercial suppliers offer research-grade material. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and selection. It is important to note that purity and other specifications can vary between batches, and researchers should always refer to the supplier's certificate of analysis for the most accurate information.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Available Quantities |

| MedchemExpress | HY-109037S2 | ≥98% | Information not readily available | Crystalline solid | 1mg, 5mg, 10mg |

| InvivoChem | V25070-d1 | ≥99.80% | Information not readily available | Crystalline solid | 10mg, 25mg, 50mg, 100mg, 250mg, 500mg |

| Cayman Chemical | Not explicitly listed for d1, but Mavacamten (Item No. 19216) is available | ≥98% | Not applicable | Crystalline solid | 5mg, 10mg, 50mg |

| Shimadzu | C10213 (for Mavacamten) | ≥98% | Not applicable | Data not specified | Data not specified |

| Simson Pharma | Not explicitly listed for d1, but Mavacamten is available | Certificate of Analysis provided | Not applicable | Data not specified | Inquire for details |

Mechanism of Action and Signaling Pathways

Mavacamten is a first-in-class, allosteric and reversible inhibitor of cardiac myosin.[1] It modulates the enzymatic activity of the β-cardiac myosin heavy chain, a key protein in the sarcomere responsible for generating the force of contraction.[2] In conditions such as hypertrophic cardiomyopathy (HCM), hypercontractility of the cardiac muscle is a central feature. Mavacamten addresses this by reducing the number of myosin heads that can enter the power-generating state, effectively decreasing the formation of actin-myosin cross-bridges.[2] This leads to a reduction in excessive contractility and an improvement in diastolic relaxation.

The primary mechanism involves Mavacamten stabilizing the "super-relaxed state" (SRX) of myosin, an energy-sparing state where the myosin heads are folded back and less available to interact with actin. By promoting the SRX state, Mavacamten reduces the number of myosin heads available for the contractile cycle.

The following diagram illustrates the signaling pathway of cardiac muscle contraction and the point of intervention for Mavacamten.

Key Experimental Protocols

This compound is primarily utilized as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies due to its mass difference from the unlabeled drug, allowing for precise quantification by mass spectrometry. Below are detailed methodologies for key experiments.

In Vitro Myosin ATPase Activity Assay

This assay is fundamental to characterizing the inhibitory potential of Mavacamten on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mavacamten.

Materials:

-

Purified bovine or human cardiac myosin S1 fragment

-

Actin

-

ATP

-

Phosphate (B84403) detection reagent (e.g., malachite green-based)

-

Mavacamten and this compound (for validation)

-

Assay buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 4 mM MgCl2, 1 mM DTT, 1 mM EGTA)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of Mavacamten in a suitable solvent like DMSO.

-

Serially dilute Mavacamten to create a range of concentrations.

-

In a 96-well plate, combine the assay buffer, actin, and myosin S1.

-

Add the different concentrations of Mavacamten to the wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

Calculate the rate of ATP hydrolysis (phosphate release) for each Mavacamten concentration.

-

Plot the percentage of inhibition against the logarithm of Mavacamten concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the in vitro myosin ATPase assay.

References

Mavacamten-d1: An In-Depth Technical Safety Guide for Researchers

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This technical guide provides a comprehensive overview of the safety data for Mavacamten-d1, a deuterated isotopologue of Mavacamten. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and to provide a deeper understanding of the non-clinical safety profile of this novel cardiac myosin inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile of the parent compound, Mavacamten, is considered a relevant and conservative surrogate for risk assessment and handling procedures.

Hazard Identification and Classification

Mavacamten is classified as a hazardous substance. The primary hazards are related to its potent pharmacological effect on cardiac contractility and its potential for reproductive and developmental toxicity.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs (cardiovascular system) through prolonged or repeated exposure |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Storage

Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Double gloving is recommended for direct handling.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents.

Non-Clinical Toxicology Profile

A comprehensive non-clinical toxicology program was conducted for Mavacamten in various animal species to characterize its safety profile. The following tables summarize the key quantitative findings from these studies.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs, which were identified as relevant species. The primary target organ was the heart, consistent with the drug's mechanism of action.

| Species | Study Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings |

| Rat | 26 weeks | Oral | < 0.3 mg/kg/day | Dose-dependent reduction in cardiac contractility, leading to heart failure-related mortality at higher doses. |

| Dog | 39 weeks | Oral | < 0.06 mg/kg/day | Dose-dependent reduction in cardiac contractility. Dogs were found to be more sensitive to the toxic effects of Mavacamten. |

Reproductive and Developmental Toxicity

Mavacamten has been shown to be teratogenic in animal studies.

| Species | Study Type | Route of Administration | Developmental NOAEL | Key Findings |

| Rat | Embryo-Fetal Development | Oral | 0.75 mg/kg/day | Increased post-implantation loss, decreased fetal body weight, and fetal malformations. |

| Rabbit | Embryo-Fetal Development | Oral | 0.6 mg/kg/day | Increased incidences of visceral and skeletal malformations. |

Experimental Protocols

Detailed experimental protocols for non-clinical safety studies are often proprietary. The following descriptions are based on summaries from regulatory agency reviews and provide an overview of the methodologies employed.

Repeat-Dose Oral Toxicity Studies (Rat and Dog)

-

Objective: To evaluate the potential toxicity of Mavacamten following repeated daily oral administration.

-

Methodology:

-

Animal Selection: Healthy, young adult Sprague-Dawley rats and Beagle dogs were used.

-

Dosing: Mavacamten was administered orally via gavage once daily for up to 26 weeks in rats and 39 weeks in dogs. Dose levels were selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose expected to produce toxicity, a low dose approaching the no-effect level, and an intermediate dose.

-

In-life Observations: Animals were monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

-

Cardiovascular Monitoring: In the dog studies, cardiovascular parameters, including electrocardiograms (ECGs) and echocardiograms (to measure fractional shortening and ejection fraction), were monitored at regular intervals.

-

Clinical Pathology: Blood and urine samples were collected at specified time points for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive set of tissues was collected, weighed, and examined microscopically for pathological changes.

-

Embryo-Fetal Developmental Toxicity Studies (Rat and Rabbit)

-

Objective: To assess the potential adverse effects of Mavacamten on the developing embryo and fetus during the period of organogenesis.

-

Methodology:

-

Animal Selection: Time-mated pregnant Sprague-Dawley rats and New Zealand White rabbits were used.

-

Dosing: Mavacamten was administered orally once daily during the period of major organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).

-

Maternal Observations: Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Cesarean Section: Near the end of gestation, dams were euthanized, and a cesarean section was performed.

-

Uterine and Fetal Examinations: The number of corpora lutea, implantations, resorptions, and live/dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations.

-

Mechanism of Action and Safety Assessment Workflow

The therapeutic and toxicological effects of Mavacamten are directly linked to its mechanism of action as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.

Signaling Pathway of Mavacamten's Action

Caption: Mechanism of action of Mavacamten in the cardiac sarcomere.

Conceptual Workflow for Non-Clinical Safety Assessment

Isotopic Purity of Mavacamten-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core requirements for the isotopic purity of Mavacamten-d1, a deuterated analog of the cardiac myosin inhibitor Mavacamten. The incorporation of deuterium (B1214612) can significantly alter a drug's pharmacokinetic profile, and ensuring high isotopic purity is critical for safety, efficacy, and regulatory approval. This document outlines the regulatory landscape, synthesis considerations, and analytical methodologies for the characterization of this compound.

Introduction to Mavacamten and the Rationale for Deuteration

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It is approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[2] Mavacamten modulates the number of myosin heads that can enter the force-generating state, thereby reducing excessive contractility, improving diastolic relaxation, and lessening left ventricular outflow tract (LVOT) obstruction.[3]

The primary metabolism of Mavacamten is mediated by cytochrome P450 (CYP) enzymes, predominantly CYP2C19 and to a lesser extent CYP3A4.[4] Deuteration of drug molecules at sites of metabolism can slow down their breakdown, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced variability in patient exposure. While specific data on this compound is limited in publicly available literature, the rationale for its development is likely rooted in optimizing its metabolic pathway.

Regulatory Framework for Deuterated Pharmaceuticals

Deuterated analogs of existing drugs are considered new chemical entities (NCEs) by regulatory bodies such as the U.S. Food and Drug Administration (FDA). This designation is based on the understanding that the replacement of a hydrogen atom with a deuterium atom alters the covalent bonding within the molecule. As NCEs, deuterated drugs are subject to rigorous characterization and control of their isotopic purity. The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has highlighted the need for standardized guidance on the synthesis, analysis, and control of deuterated active pharmaceutical ingredients (APIs).[5]

Isotopic Purity: Key Definitions and Requirements

It is crucial to distinguish between two key terms when discussing isotopic purity:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, an isotopic enrichment of 99.5% means that for a given labeled site, there is a 99.5% probability of finding a deuterium atom.

-

Species Abundance: This refers to the percentage of the total molecular population that has a specific isotopic composition.

Due to the statistical nature of deuteration, a starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated version. The distribution of isotopologues (molecules that differ only in their isotopic composition) follows a statistical pattern.

While specific regulatory limits for this compound are not publicly available, typical requirements for deuterated APIs are stringent to ensure batch-to-batch consistency and to minimize the presence of the non-deuterated and partially deuterated species.

Table 1: Representative Isotopic Purity Specifications for a Mono-Deuterated API

| Parameter | Typical Specification | Rationale |

| Isotopic Enrichment at the Target Position | ≥ 99.0% | Ensures the desired deuterium incorporation at the site of interest. |

| Abundance of the d1 Species | ≥ 98.0% | Guarantees that the vast majority of the drug substance is the intended deuterated molecule. |

| Abundance of the d0 (Non-deuterated) Species | ≤ 1.0% | Minimizes the pharmacological effect of the original, non-deuterated drug. |

| Abundance of Other Isotopologues | Reportable | Important for complete characterization of the drug substance. |

Synthesis of this compound: A Proposed Route

The synthesis of Mavacamten has been described in the literature. A plausible route for the synthesis of this compound would involve the use of a deuterated starting material. Given the structure of Mavacamten, a potential position for deuteration is the alpha-carbon of the phenylethylamine moiety.

Below is a proposed workflow for the synthesis of this compound.

References

Understanding the Mass Shift of Mavacamten-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavacamten is a first-in-class cardiac myosin inhibitor that has emerged as a targeted therapy for obstructive hypertrophic cardiomyopathy (oHCM). The deuterated isotopologue, Mavacamten-d1, plays a crucial role in the analytical and bioanalytical assessment of the parent compound. This technical guide provides an in-depth exploration of the "mass shift" associated with this compound, examining it from three critical perspectives: the literal mass difference due to isotopic labeling, the application of mass spectrometry to elucidate the conformational "shift" of its target protein, cardiac myosin, upon binding, and its function as a mass-shifted internal standard in quantitative assays. Detailed methodologies for relevant experimental protocols are provided, and key concepts are visualized through signaling pathway and workflow diagrams.

The Literal Mass Shift: Isotopic Labeling

The primary and most direct "mass shift" of this compound is the increase in its molecular weight compared to Mavacamten, resulting from the substitution of one protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom. This intentional modification is fundamental to its use in specific analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Mavacamten | C₁₅H₁₉N₃O₂ | 273.33 | 273.1477 |

| This compound | C₁₅H₁₈DN₃O₂ | 274.34 | 274.1540 |

Table 1: Comparison of Molecular Weights and Masses of Mavacamten and this compound.

This precise mass difference of approximately 1 Da allows for the differentiation of the two molecules by mass spectrometry, a principle that is leveraged in its application as an internal standard.

The Conformational "Shift": Probing Target Engagement with Mass Spectrometry

While Mavacamten binding to cardiac myosin results in a physical mass increase of the complex by the mass of the drug, the more significant "shift" from a pharmacological and mechanistic standpoint is the conformational change induced in the myosin protein. Advanced mass spectrometry techniques, such as quantitative cross-linking mass spectrometry (qXL-MS), are instrumental in characterizing this structural rearrangement.

Mavacamten allosterically inhibits the ATPase activity of β-cardiac myosin. It stabilizes a super-relaxed, energy-sparing state of the myosin head, reducing the number of actin-myosin cross-bridges and thereby decreasing cardiac muscle hypercontractility. This mechanism of action involves a significant conformational "shift" in the myosin protein.

Experimental Protocol: Quantitative Cross-linking Mass Spectrometry (qXL-MS)

This protocol outlines a general workflow for using qXL-MS to study the conformational changes in cardiac myosin upon Mavacamten binding.

Objective: To identify and quantify changes in the proximity of amino acid residues in cardiac myosin, revealing conformational shifts induced by Mavacamten.

Materials:

-

Purified human β-cardiac myosin

-

Mavacamten

-

Deuterated and non-deuterated cross-linking reagents (e.g., disuccinimidyl suberate, DSS-H12/D12)

-

Urea, dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA)

-

Trypsin

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

Methodology:

-

Incubation: Incubate purified cardiac myosin with and without Mavacamten.

-

Cross-linking: Add a mixture of light (H12) and heavy (D12) DSS to both the Mavacamten-treated and untreated myosin samples. The cross-linker will covalently link lysine (B10760008) residues that are in close proximity.

-

Quenching: Quench the cross-linking reaction with a suitable quenching buffer (e.g., Tris-HCl).

-

Denaturation, Reduction, and Alkylation: Denature the protein with urea, reduce disulfide bonds with DTT, and alkylate cysteine residues with IAA.

-

Tryptic Digestion: Digest the protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify cross-linked peptides.

-

Data Analysis: Use specialized software to identify and quantify the light and heavy cross-linked peptide pairs. Changes in the relative abundance of specific cross-links between the Mavacamten-treated and untreated samples indicate a change in the proximity of the linked residues, thereby mapping the conformational "shift".

The Analytical Mass Shift: this compound as an Internal Standard

In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is the gold standard for accurate and precise quantification using LC-MS/MS. This compound serves this purpose for the quantification of Mavacamten in biological matrices like plasma.

The "mass shift" in this context refers to the deliberate use of a compound that is chemically identical to the analyte but has a different mass due to isotopic enrichment. This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically and exhibiting similar ionization efficiency and extraction recovery. This co-elution and similar behavior compensate for variations in sample preparation and instrument response, leading to highly reliable quantification.

Experimental Protocol: LC-MS/MS Quantification of Mavacamten in Plasma

Objective: To accurately quantify the concentration of Mavacamten in plasma samples.

Materials:

-

Plasma samples containing Mavacamten

-

Mavacamten analytical standard

-

This compound (internal standard)

-

Formic acid

-

HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation:

-

To a known volume of plasma sample, add a known amount of this compound solution (internal standard).

-

Perform protein precipitation by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto a suitable C18 HPLC column.

-

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Mavacamten from other plasma components.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Mavacamten and this compound.

-

Mavacamten: e.g., m/z 274.2 -> [product ion]

-

This compound: e.g., m/z 275.2 -> [product ion]

-

-

-

Quantification:

-

The peak area of Mavacamten is normalized to the peak area of this compound.

-

A calibration curve is constructed by analyzing standards with known concentrations of Mavacamten and a constant concentration of this compound.

-

The concentration of Mavacamten in the unknown samples is determined by interpolating their peak area ratios onto the calibration curve.

-

Mavacamten Signaling Pathway

Mavacamten does not operate through a traditional signaling cascade but rather directly modulates the mechanical function of the sarcomere. Its effect can be visualized as an intervention in the cross-bridge cycle of cardiac myosin.

Conclusion

The "mass shift" of this compound is a multifaceted concept with significant implications for the development and understanding of Mavacamten. The literal mass difference of one dalton enables its use as a highly effective internal standard for precise quantification in complex biological matrices. From a mechanistic perspective, the "shift" in understanding comes from the application of sophisticated mass spectrometry techniques that reveal the conformational changes in cardiac myosin upon Mavacamten binding, providing a detailed picture of its inhibitory action at a molecular level. This comprehensive understanding, from the atomic to the macromolecular scale, is essential for researchers and professionals in the field of drug development.

Methodological & Application

Application Note: High-Throughput Quantification of Mavacamten in Human Plasma using Mavacamten-d1 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavacamten in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Mavacamten-d1. The protocol detailed below is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Mavacamten. The method demonstrates excellent linearity over the specified concentration range and meets the rigorous requirements for bioanalytical method validation.

Introduction

Mavacamten is a first-in-class, selective allosteric inhibitor of cardiac myosin, approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). By modulating the number of myosin heads that can enter the power-generating state, Mavacamten reduces the hypercontractility of the heart muscle that is characteristic of oHCM. Given its therapeutic importance and the need for precise dosing, a reliable and accurate method for the quantification of Mavacamten in biological matrices is essential for both clinical and preclinical research.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response. This compound, a deuterated variant of Mavacamten, serves as the ideal internal standard due to its near-identical physicochemical properties to the parent drug, ensuring the highest level of data quality.

This application note provides a detailed protocol for the extraction of Mavacamten from human plasma and its subsequent analysis by LC-MS/MS using this compound as the internal standard. The method is suitable for high-throughput analysis and has been developed to meet the stringent validation requirements of regulatory agencies.

Experimental Protocols

Materials and Reagents

-

Mavacamten reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (K2EDTA)

-

96-well plates

-

Analytical balance

-

Calibrated pipettes

Instrumentation

-

A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Mavacamten and this compound reference standards.

-

Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.

-

-

Intermediate Stock Solutions:

-

Prepare intermediate stock solutions of Mavacamten by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by further diluting the intermediate stock solutions with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.200 to 200 ng/mL).

-

-

Internal Standard (IS) Working Solution:

-

Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.

-

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma in a 96-well plate, add 10 µL of the IS working solution (this compound).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.

-

Seal the plate and vortex for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are exemplary conditions and may require optimization for different LC-MS/MS systems.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Mavacamten: To be optimized (e.g., based on published data) This compound: To be optimized (based on the mass shift from deuteration) |

| Collision Energy | To be optimized for each transition |

| Source Temp. | To be optimized |

| Desolvation Gas | To be optimized |

Note: The specific MRM transitions and collision energies should be determined by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance of a validated LC-MS/MS method for Mavacamten in human plasma. The data presented is based on a published study and demonstrates the suitability of the method for bioanalytical applications. While the cited study did not explicitly state the use of this compound, a deuterated internal standard is expected to provide at least this level of performance.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 0.200 – 200 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation (r²) | > 0.99 |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.200 | ≤ 20.0 | ≤ 20.0 | ± 20.0 | ± 20.0 |

| Low QC | 0.600 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| Mid QC | 75.0 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| High QC | 150 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

LLOQ: Lower Limit of Quantitation, QC: Quality Control, CV: Coefficient of Variation

Mandatory Visualizations

Signaling Pathway of Mavacamten

Caption: Mechanism of action of Mavacamten in the cardiac sarcomere.

Experimental Workflow for Mavacamten Quantification

Caption: Bioanalytical workflow for Mavacamten quantification.

Logical Relationship for Internal Standard Selection

Caption: Decision-making process for internal standard selection.

Bioanalytical Method Development for Mavacamten in Human Plasma Using Mavacamten-d1 as an Internal Standard by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1] Accurate and reliable quantification of Mavacamten in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of Mavacamten in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Mavacamten-d1, to ensure high accuracy and precision. The described method is suitable for a concentration range of 0.200 to 200 ng/mL in human plasma.[2]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Caption: Experimental workflow for the bioanalytical quantification of Mavacamten.

Materials and Methods

Chemicals and Reagents

-

Mavacamten reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)[3][4][5]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

A validated ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Mavacamten and this compound reference standards.

-

Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

Store at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Mavacamten primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards:

-

Spike blank human plasma with the appropriate Mavacamten working standard solutions to achieve final concentrations of 0.2, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ: 0.2 ng/mL (Lower Limit of Quantification)

-

LQC: 0.6 ng/mL (Low Quality Control)

-

MQC: 75 ng/mL (Medium Quality Control)

-

HQC: 150 ng/mL (High Quality Control)

-

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant 1:1 with ultrapure water before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Time (min) |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Ion Spray Voltage | 5500 V |

| Source Temp. | 550°C |

| Curtain Gas | 35 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 60 psi |

Data Presentation and Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines. A summary of the validation results is presented in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.200 - 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of nominal |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.200 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |

| LQC | 0.600 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| MQC | 75.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| HQC | 150 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect |

| LQC | 0.600 | 85 - 115 | Not significant |

| HQC | 150 | 85 - 115 | Not significant |

Table 4: Stability

| Stability Test | Condition | Duration | Result |

| Bench-top Stability | Room Temperature | 8 hours | Stable |

| Freeze-Thaw Stability | -80°C to Room Temp. | 3 cycles | Stable |

| Long-term Stability | -80°C | 90 days | Stable |

Logical Relationship Diagram for Method Development

The following diagram illustrates the logical steps and considerations in the development of this bioanalytical method.

References

Application Notes: Quantification of Mavacamten in Human Plasma using Mavacamten-d1 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract